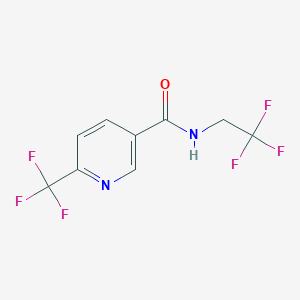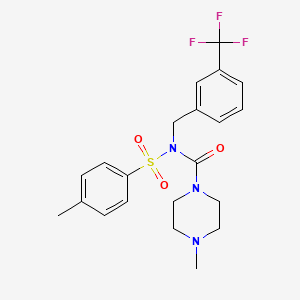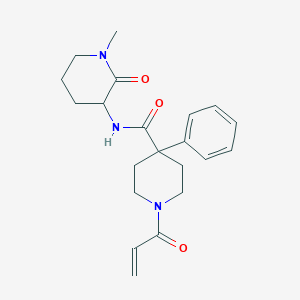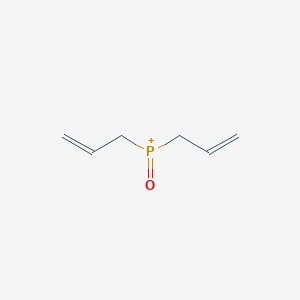
1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2305251-73-2 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 1-(1-phenylethyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1-Phenylethyl)cyclopropan-1-amine hydrochloride is 1S/C11H15N.ClH/c1-9(11(12)7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
1-(1-Phenylethyl)cyclopropan-1-amine hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Activity
Research has explored the synthesis and potential analgesic activity of compounds related to "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride". Takahashi et al. (1984) synthesized optically pure derivatives of cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, evaluating their analgesic activities. The structural analysis and relationship between analgesic activity and the compound's conformation were investigated, providing insights into the design of novel analgesics (Takahashi, Chida, Suzuki, Onishi, & Yanaura, 1984).
Reactivity Towards Carbon Monoxide
Albert et al. (2007) explored the reactivity of "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride" derivatives towards carbon monoxide, leading to the synthesis of novel compounds. This study demonstrates the compound's utility in organometallic chemistry and its potential applications in developing new materials or chemical intermediates (Albert, D’Andrea, Granell, Tavera, Font‐Bardia, & Solans, 2007).
Synthesis of Extended Ethynyl Compounds
Kozhushkov et al. (2010) reported on the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene. These compounds, including their N-Fmoc-protected derivatives, are valuable for further chemical transformations, showcasing the versatility of "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride" in synthetic organic chemistry (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Photophysical Studies and Photostability
Raju et al. (2016) conducted photophysical studies on benzo[a]phenoxazinium chlorides with derivatives, including "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride". Their research into photostability in various media, including model biological membranes, highlights the potential for these compounds in developing photoresistant materials or probes in biological applications (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride", and evaluated them for antimicrobial and cytotoxic activities. This research indicates the compound's potential applications in developing new antimicrobial agents and exploring cytotoxic properties for pharmaceutical applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(1-phenylethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9(11(12)7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGVKBSXUIWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2693855.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2693856.png)

![2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2693858.png)

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2693863.png)



![2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2693867.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2693873.png)
